CID 78063813
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78063813 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 78063813 involves multiple steps, including the use of specific reagents and controlled reaction conditions. One common method involves the reaction of precursor compounds under specific temperature and pressure conditions to yield the desired product. The process may also involve purification steps to ensure the compound’s purity and stability.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include continuous flow reactors and advanced purification techniques to produce high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: CID 78063813 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the major products formed.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include derivatives with enhanced properties or new compounds with unique applications.
Wissenschaftliche Forschungsanwendungen
CID 78063813 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing complex molecules. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound has potential therapeutic applications, including drug development and disease treatment. In industry, it is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of CID 78063813 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for developing new applications and optimizing its use in different fields.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to CID 78063813 include those with comparable structures and properties. These compounds may share similar reactivity and applications, but this compound may have unique features that make it more suitable for specific uses.
Uniqueness: this compound stands out due to its unique combination of stability, reactivity, and versatility. These properties make it a valuable compound for various applications, from scientific research to industrial production.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in scientific research and industry Its unique properties and reactivity make it an essential substance for various fields, including chemistry, biology, medicine, and industry
Eigenschaften
Molekularformel |
C14H12F4N2Si2 |
---|---|
Molekulargewicht |
340.42 g/mol |
InChI |
InChI=1S/C14H12F4N2Si2/c15-13(16)21-19(11-7-3-1-4-8-11)20(22-14(17)18)12-9-5-2-6-10-12/h1-10,13-14H |
InChI-Schlüssel |
YETYBNZUQKCOOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(N(C2=CC=CC=C2)[Si]C(F)F)[Si]C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.